

Technical Guide: Metazachlor Oxalic Acid-d6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Metazachlor Oxalic Acid-d6

Cat. No.: B15553092

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This technical guide provides an in-depth overview of **Metazachlor Oxalic Acid-d6**, a deuterated metabolite of the chloroacetanilide herbicide, Metazachlor. This document outlines its chemical structure, properties, and its primary application as an internal standard in analytical chemistry. Detailed experimental protocols for its use in quantitative analysis are also provided.

Core Compound Details

Metazachlor Oxalic Acid-d6 is the deuterium-labeled form of Metazachlor Oxalic Acid. It serves as a crucial internal standard for the quantification of Metazachlor Oxalic Acid in various environmental and biological matrices. Its use is particularly significant in residue analysis of pesticides in surface water, groundwater, and agricultural products.

Structure and Properties

The chemical structure of **Metazachlor Oxalic Acid-d6** is characterized by a deuterated dimethylphenyl group attached to a pyrazolymethyl oxalamide moiety. The six deuterium atoms are located on the two methyl groups of the dimethylphenyl ring.

Chemical Structure:

- Chemical Name: 2-(((1H-Pyrazol-1-yl)methyl)(2,6-dimethyl-d6-phenyl)amino)-2-oxoacetic Acid

- Synonyms: 2-[(2,6-Dimethylphenyl-d6)(1H-pyrazol-1-ylmethyl)amino]-2-oxoacetic Acid, BH 479-4-d6

A summary of the key quantitative data for **Metazachlor Oxalic Acid-d6** is presented in the table below.

Property	Value
Molecular Formula	C ₁₄ H ₉ D ₆ N ₃ O ₃
Molecular Weight	279.32 g/mol
CAS Number	1231244-60-2
Appearance	Light Yellow Solid
InChI Key	PHMHHVKFXZNTKU-WFGJKAKNSA-N

Analytical Application Workflow

Metazachlor Oxalic Acid-d6 is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods for the trace analysis of its non-labeled counterpart. The following diagram illustrates a typical experimental workflow for the quantification of Metazachlor Oxalic Acid in an aqueous sample.



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Caption: Workflow for the quantification of Metazachlor Oxalic Acid using a deuterated internal standard.

Experimental Protocols

The following is a representative experimental protocol for the analysis of Metazachlor Oxalic Acid in water samples using **Metazachlor Oxalic Acid-d6** as an internal standard.

Preparation of Standards

- Stock Solution (1 mg/mL): Accurately weigh and dissolve Metazachlor Oxalic Acid and **Metazachlor Oxalic Acid-d6** in methanol to prepare individual stock solutions.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Metazachlor Oxalic Acid stock solution with a suitable solvent (e.g., methanol/water).
- Internal Standard Spiking Solution: Prepare a working solution of **Metazachlor Oxalic Acid-d6** at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

Sample Preparation

- Sample Collection: Collect water samples in clean, pre-rinsed glass bottles.
- Fortification: To a 100 mL aliquot of the water sample, add a known volume of the internal standard spiking solution to achieve a final concentration of 10 ng/mL.
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
 - Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
 - Wash the cartridge with 5 mL of deionized water to remove interfering substances.
 - Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
- Elution: Elute the retained analytes from the cartridge with 2 x 3 mL of methanol.
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) System:
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from 10% B to 90% B over 10 minutes.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 μ L.
- Mass Spectrometry (MS) System:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Metazachlor Oxalic Acid: Monitor the specific precursor ion to product ion transition.
 - **Metazachlor Oxalic Acid-d6**: Monitor the corresponding mass-shifted precursor ion to product ion transition.

Data Analysis and Quantification

- Peak Integration: Integrate the chromatographic peaks for both Metazachlor Oxalic Acid and **Metazachlor Oxalic Acid-d6**.
- Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in

the working standard solutions.

- Quantification: Determine the concentration of Metazachlor Oxalic Acid in the sample by calculating the peak area ratio and interpolating from the calibration curve.

This technical guide provides a foundational understanding of **Metazachlor Oxalic Acid-d6** and its application in analytical research. The provided protocols and workflow are representative and may require optimization based on specific instrumentation and matrix effects.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com